molecular formula C3H7BrO2 B13404308 2-Bromo-1,1,2,3-tetradeuteriopropane-1,3-diol

2-Bromo-1,1,2,3-tetradeuteriopropane-1,3-diol

Cat. No.: B13404308
M. Wt: 159.01 g/mol
InChI Key: HULFLYYUFHXCLJ-YGABEOBRSA-N
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Description

2-Bromo-1,3-propanediol-d4 is a deuterium-labeled compound with the molecular formula C3H3D4BrO2 and a molecular weight of 159.02 g/mol . This compound is a stable isotope-labeled analog of 2-Bromo-1,3-propanediol, which is used in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,3-propanediol-d4 typically involves the bromination of 1,3-propanediol-d4. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The reaction conditions often include the use of a brominating agent such as hydrobromic acid or bromine in the presence of a suitable solvent .

Industrial Production Methods

Industrial production methods for 2-Bromo-1,3-propanediol-d4 are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The process may also include additional purification steps such as distillation or recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3-propanediol-d4 undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 1,3-propanediol-d4.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under suitable conditions.

    Reduction Reactions: The bromine atom can be reduced to form 1,3-propanediol-d4.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: 1,3-Propanediol-d4

    Oxidation Reactions: Corresponding aldehydes or carboxylic acids

    Reduction Reactions: 1,3-Propanediol-d4

Scientific Research Applications

2-Bromo-1,3-propanediol-d4 is used in various scientific research applications, including:

    Chemistry: As a stable isotope-labeled compound, it is used in studies involving reaction mechanisms and kinetics.

    Biology: It is used in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: It is used as a reference standard in quality control and analytical testing.

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-propanediol-d4 involves its interaction with various molecular targets and pathways. The bromine atom can undergo nucleophilic substitution reactions, leading to the formation of different products. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1,3-propanediol: The non-deuterated analog of 2-Bromo-1,3-propanediol-d4.

    3-Bromo-1,2-propanediol: A similar compound with the bromine atom at a different position.

    2-Bromo-2-nitro-1,3-propanediol (Bronopol): A compound with additional nitro and hydroxyl groups.

Uniqueness

2-Bromo-1,3-propanediol-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in various research applications. This makes it particularly valuable in studies involving reaction mechanisms, metabolic pathways, and pharmacokinetics .

Properties

Molecular Formula

C3H7BrO2

Molecular Weight

159.01 g/mol

IUPAC Name

2-bromo-1,1,2,3-tetradeuteriopropane-1,3-diol

InChI

InChI=1S/C3H7BrO2/c4-3(1-5)2-6/h3,5-6H,1-2H2/i1D,2D2,3D

InChI Key

HULFLYYUFHXCLJ-YGABEOBRSA-N

Isomeric SMILES

[2H]C(C([2H])(C([2H])([2H])O)Br)O

Canonical SMILES

C(C(CO)Br)O

Origin of Product

United States

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